N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE
Overview
Description
“N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide” is a chemical compound . It is also known as Acetamidomethanol . The molecular formula of this compound is C3H7NO2 .
Synthesis Analysis
The synthesis of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]-2-(substituted)acetamide and its derivatives has been described in the literature . The compounds were characterized by 1H and 13C NMR, IR, LCMS, and elemental analysis .Molecular Structure Analysis
The molecular structure of “N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide” is well-defined . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide and its derivatives have been synthesized and evaluated for antioxidant and anti-inflammatory activities. Studies have shown that certain derivatives exhibit significant antioxidant activity across various assays, including DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition. Moreover, some compounds demonstrated excellent anti-inflammatory activity, indicating potential for therapeutic applications in conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).
Antimicrobial Applications
Thiazole derivatives, including N-[4-(Hyydroxymethyl)-1,3-thiazol-2-yl]acetamide, have been synthesized and tested for antimicrobial properties. These compounds have been found to exhibit significant anti-bacterial and anti-fungal activities, showing promise as potential antimicrobial agents. The effectiveness of these compounds against a range of bacterial and fungal strains highlights their potential in combating infectious diseases (Saravanan et al., 2010).
Anti-diabetic Applications
Derivatives of N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide have been investigated for their potential as anti-diabetic agents. Studies focusing on enzyme inhibition and cytotoxic behavior have revealed that certain synthesized compounds exhibit potent inhibitory potential against enzymes relevant to diabetes, suggesting their potential utility in managing blood glucose levels and treating diabetes (Abbasi et al., 2020).
Anticancer Applications
Research into thiazole derivatives, including N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide, has revealed their potential as anticancer agents. Studies have shown that specific derivatives exhibit selective cytotoxicity against cancer cell lines, indicating their potential use in cancer treatment. Their ability to induce apoptosis in cancer cells, albeit not as potent as standard treatments like cisplatin, suggests their possible role in developing new anticancer therapies (Evren et al., 2019).
Photophysical Properties
The photophysical properties of N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide have been studied, particularly in the context of hydrogen-bonded crystals. These studies provide insights into the material's properties that could be relevant for applications in optoelectronics and material science (Balijapalli et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, such as activating or inhibiting biochemical pathways, stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with L-cysteine hydrochloride, forming S-acetamidomethyl-L-cysteine hydrochloride . The nature of these interactions involves the formation of hydrogen bonds and electrostatic interactions, which are crucial for the stability and function of the resulting complexes .
Cellular Effects
N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding how this compound can be used to manipulate cellular functions for therapeutic purposes.
Molecular Mechanism
The molecular mechanism of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes through hydrogen bonding and electrostatic interactions . These interactions lead to changes in gene expression and enzyme activity, which are essential for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, affecting its efficacy and potency . Long-term studies in vitro and in vivo have provided insights into its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biochemical effects.
Subcellular Localization
N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct it to these compartments, influencing its function and efficacy.
Properties
IUPAC Name |
N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h3,9H,2H2,1H3,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXOHGHYAPSJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565643 | |
Record name | N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51307-38-1 | |
Record name | N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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